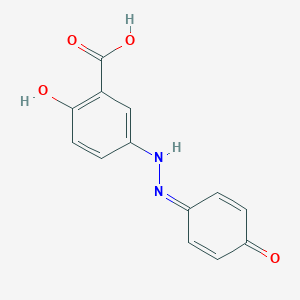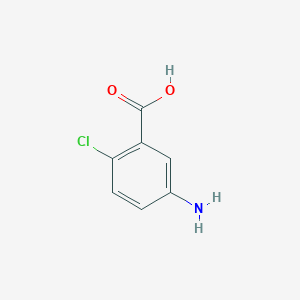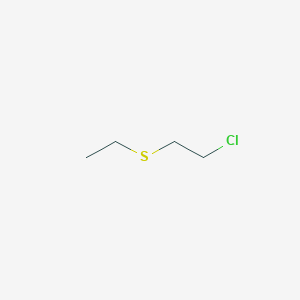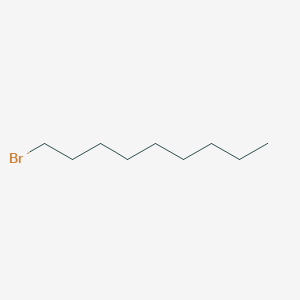![molecular formula C6H3BrClN3 B049044 3-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 13526-66-4](/img/structure/B49044.png)
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine and its derivatives involves various methods, including direct arylation and amination reactions. Iorkula et al. (2023) describe an efficient method for synthesizing C-6 aminated derivatives of 3-bromoimidazo[1,2-b]pyridazines by treating the core compound with alkylamines in the presence of CsF and BnNEt3Cl, yielding products with high efficiency and under less toxic conditions (Iorkula, 2023).
Wissenschaftliche Forschungsanwendungen
Selective Inhibitor of Benzodiazepine Receptors : It acts as a selective inhibitor of central and mitochondrial benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).
Central Nervous System Activity : The compound displaces [3H]diazepam from rat brain membrane, indicating central nervous system activity (Barlin, Davies, Ireland, & Zhang, 1993).
Bioactive Sulfonamide and Amide Derivative : It has potential medical applications as a bioactive sulfonamide and amide derivative, showing antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Research on Isomerization Products : It is a novel ring isomerization product of 3-hydrazino-4-amino-6-chloropyridazine with formic acid, an interesting area in structural chemistry (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972).
Anticancer Activities : 3-Bromo-6-chloroimidazo[1,2-b]pyridazine has shown potent anticancer activities and is a validated target for cancer therapy (Weng Yi-ra, 2013).
Anti-Asthmatic Effects : A derivative of this compound, 3-(7-methylimidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide, showed potent inhibitory effect and superior anti-asthmatic effects compared to theophylline (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).
Antiparasitic Agent : It has potential applications in anti-parasitic drug development and absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).
Antiinflammatory, Analgesic, and Ulcerogenic Actions : It exhibits antiinflammatory, analgesic, and ulcerogenic actions (Abignente et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPKMPWBFJZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512054 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
CAS RN |
13526-66-4 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromo-6-chloroimidazo[1,2-b]pyridazine a useful compound in organic synthesis?
A1: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a versatile building block for synthesizing more complex molecules. Its structure contains two halogen atoms, bromine and chlorine, which are susceptible to nucleophilic aromatic substitution reactions. This allows chemists to selectively replace the chlorine atom with a variety of amine groups. []
Q2: Can you describe a specific reaction where 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is used?
A2: A recent study demonstrated an efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines using 3-Bromo-6-chloroimidazo[1,2-b]pyridazine as the starting material. [] The reaction involves treating 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with an alkyl amine in the presence of cesium fluoride (CsF) and a catalytic amount of benzyltriethylammonium chloride (BnNEt3Cl) in DMSO at 100 °C. This method allows for the introduction of a wide range of primary and secondary amines, expanding the structural diversity accessible from this core structure.
Q3: Are there any advantages to this particular method of synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?
A3: Yes, this method offers several advantages. It's cost-effective and consistently produces high yields of the desired C-6 aminated products. Furthermore, it utilizes significantly less toxic fluoride compared to previous amination reactions. [] This makes the reaction more environmentally friendly and safer to perform.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)










